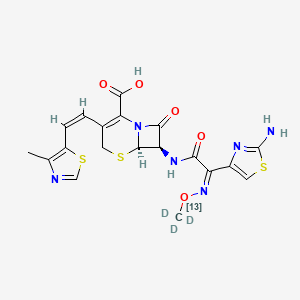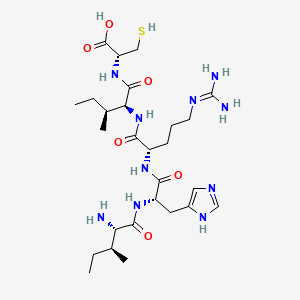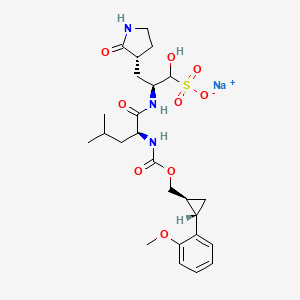
(S)-Imlunestrant tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Imlunestrant tosylate is a chemical compound that belongs to the class of tosylates. Tosylates are esters or salts of toluenesulfonic acid and are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. The this compound is specifically the tosylate salt of (S)-Imlunestrant, which is an enantiomerically pure form of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (S)-Imlunestrant tosylate typically involves the tosylation of (S)-Imlunestrant. This process can be carried out by reacting (S)-Imlunestrant with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an organic solvent like dichloromethane. The general reaction scheme is as follows: [ \text{(S)-Imlunestrant} + \text{TsCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-Imlunestrant tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of (S)-Imlunestrant.
Elimination Reactions: The major products are alkenes formed by the elimination of the tosylate group.
Scientific Research Applications
(S)-Imlunestrant tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Imlunestrant tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Mesylates: Esters or salts of methanesulfonic acid, used similarly to tosylates in organic synthesis.
Brosylates: Esters or salts of p-bromobenzenesulfonic acid, also used as leaving groups in nucleophilic substitution reactions.
Uniqueness: (S)-Imlunestrant tosylate is unique due to its specific enantiomeric form and its application in the synthesis of enantiomerically pure compounds. The tosylate group provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C36H32F4N2O6S |
|---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
InChI Key |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)

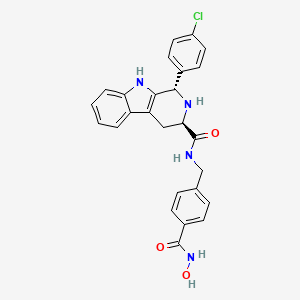
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

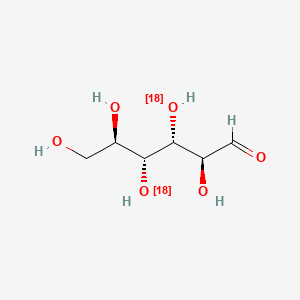
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
